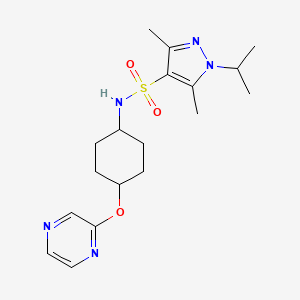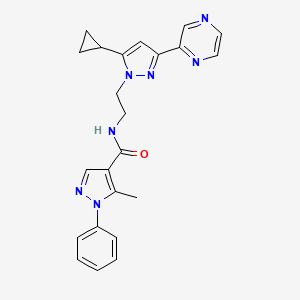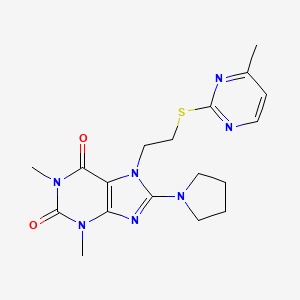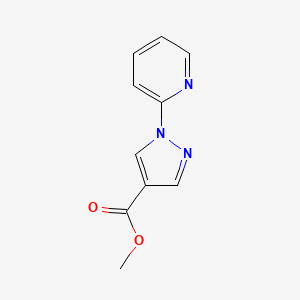![molecular formula C20H18N4O B2842185 1-(2-Methylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-12-1](/img/structure/B2842185.png)
1-(2-Methylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential application in various fields. This compound belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones, which are known for their diverse biological activities.
Scientific Research Applications
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidines, a class related to the compound , have been investigated for their anti-inflammatory properties. These compounds, including variations like 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, demonstrate significant anti-inflammatory activity and are notable for lacking ulcerogenic activity, which is a common side effect of many anti-inflammatory drugs (Auzzi et al., 1983).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines are also explored for their affinity to A1 adenosine receptors, an area of interest in pharmacology. Compounds in this class, including analogues of 1-methylisoguanosine, show potential in interacting with these receptors, which could have implications for various neurological and cardiovascular conditions (Harden et al., 1991).
Antimicrobial and Anticancer Applications
Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. This includes the study of compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their effectiveness against certain cancer cell lines and microbial strains, indicating their potential in developing new therapeutic agents (Rahmouni et al., 2016).
Corrosion Inhibition
Research has also explored the use of pyrazolo[3,4-d]pyrimidine derivatives in corrosion inhibition. These compounds have been studied for their effectiveness in protecting C-steel surfaces in acidic environments, demonstrating their potential application in industrial settings (Abdel Hameed et al., 2020).
properties
IUPAC Name |
1-(2-methylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-7-3-5-9-16(14)12-23-13-21-19-17(20(23)25)11-22-24(19)18-10-6-4-8-15(18)2/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMAGKIWWVEAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2842111.png)

![1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2842116.png)

![[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide](/img/structure/B2842118.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate](/img/structure/B2842120.png)
![(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2842121.png)

